Cromakalim

Descripción general

Descripción

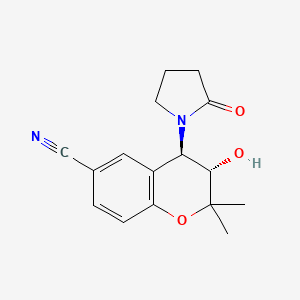

Cromakalim is a potassium channel-opening vasodilator . The active isomer is levthis compound. It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .

Synthesis Analysis

This compound synthesis involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC . This leads to the initial formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen to form the observed product . Further steps involve treatment with aqueous NBS, cyclization to the epoxide in the presence of sodium hydroxide, ring opening of the oxirane with ammonia, and acylation with 4-Chlorobutyryl chloride .

Molecular Structure Analysis

This compound has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for this compound is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.33 g/mol . Its molecular formula is C16H18N2O3 . The IUPAC name for this compound is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .

Aplicaciones Científicas De Investigación

Agente Hipotensor Ocular

El pro fármaco de Cromakalim 1 (CKLP1), un abridor de canales de potasio sensibles a ATP soluble en agua, ha mostrado propiedades hipotensoras oculares en modelos experimentales ex vivo e in vivo . Se ha encontrado que reduce la presión intraocular al reducir la presión venosa episcleral y reducir la resistencia al flujo distal en la vía de flujo convencional . Esto lo convierte en un posible candidato para el tratamiento del glaucoma, un trastorno neurodegenerativo del ojo a menudo caracterizado por un aumento de la presión intraocular .

Inhibición de las Corrientes K+ Activadas por this compound

Se ha encontrado que el azul de metileno inhibe las corrientes K+ activadas por this compound en oocitos de Xenopus encerrados en folículos . Esto sugiere que this compound juega un papel en la activación de las corrientes K+, lo que podría tener implicaciones en varios procesos biológicos que involucran canales de iones de potasio .

Evaluación del Perfil Farmacocinético y de Seguridad

This compound y su pro fármaco CKLP1 han sido evaluados por sus perfiles farmacocinéticos y de seguridad . Esto es crucial para determinar la idoneidad del fármaco para su uso terapéutico, incluida su absorción, distribución, metabolismo y excreción .

Mecanismo De Acción

Target of Action

Cromakalim primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in linking cellular metabolism with membrane excitability .

Mode of Action

As a potassium channel-opening vasodilator , this compound acts on ATP-sensitive potassium channels, causing membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be beneficial in treating conditions like hypertension .

Biochemical Pathways

This compound’s interaction with ATP-sensitive potassium channels influences several biochemical pathways. It’s activated by a decline in intracellular ATP and/or an increase in ADP levels . In addition to regulation by changes in the ATP/ADP ratio, KATP channels are also modulated by a number of cell signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. A study on the pharmacokinetic profile of this compound prodrug 1 (CKLP1) in Dutch-belted pigmented rabbits showed that CKLP1 had a terminal half-life of 61.8 ± 55.2 min, T max of 19.8 ± 23.0 min and C max of 1968.5 ± 831.0 ng/ml .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to lower blood pressure by relaxing vascular smooth muscle . Additionally, it has been found to decrease the rates of seizure and death induced by certain compounds in mice .

Análisis Bioquímico

Biochemical Properties

Cromakalim interacts with ATP-sensitive potassium channels . By opening these channels, it allows increased potassium efflux, leading to membrane hyperpolarization . This action is believed to be antagonized by glyburide, an ATP-sensitive potassium channel blocker in the pancreas .

Cellular Effects

This compound has been shown to have various effects on cells. It can inhibit spontaneous contractions and those induced by several spasmogens in a wide variety of isolated smooth muscles . It also has the potential to reduce free Ca2+ concentrations within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its action on ATP-sensitive potassium channels . By opening these channels, it causes membrane hyperpolarization, making it more difficult to excite the cells and thereby causing relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease the rates of seizure and death induced by certain compounds over time

Dosage Effects in Animal Models

In animal models, this compound has shown ocular hypotensive properties . It has been well-tolerated by experimental animals such as mice and rabbits, with no observable local or systemic side effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cromakalim involves the conversion of 4,5-dihydro-3H-pyrazol-3-one to the final product through a series of reactions.", "Starting Materials": [ "4,5-dihydro-3H-pyrazol-3-one", "methylamine", "sodium hydroxide", "chloroacetyl chloride", "potassium tert-butoxide", "potassium carbonate", "1,3-dibromopropane", "2-methylpropan-2-ol", "thionyl chloride", "dimethylformamide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "4,5-dihydro-3H-pyrazol-3-one is reacted with methylamine and sodium hydroxide to form 4,5-dihydro-5-methylamino-3H-pyrazol-3-one.", "The resulting compound is then reacted with chloroacetyl chloride in the presence of potassium tert-butoxide and potassium carbonate to form 4,5-dihydro-5-(chloroacetyl)-3H-pyrazol-3-one.", "The chloroacetyl group is then replaced with a 1,3-dibromopropane group through a nucleophilic substitution reaction in the presence of 2-methylpropan-2-ol and potassium carbonate.", "The resulting compound is then treated with thionyl chloride and dimethylformamide to form 5-(bromomethyl)-4,5-dihydro-3H-pyrazol-3-one.", "The bromine atom is then replaced with an acetoxymethyl group through a nucleophilic substitution reaction with acetic anhydride in the presence of hydrochloric acid and sodium bicarbonate.", "The resulting compound is then treated with sodium hydroxide to form Cromakalim.", "The final product is isolated through extraction with ethyl acetate and purification with hexane." ] } | |

Número CAS |

94470-67-4 |

Fórmula molecular |

C16H18N2O3 |

Peso molecular |

286.33 g/mol |

Nombre IUPAC |

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |

Clave InChI |

TVZCRIROJQEVOT-LSDHHAIUSA-N |

SMILES isomérico |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

SMILES canónico |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

Apariencia |

Solid powder |

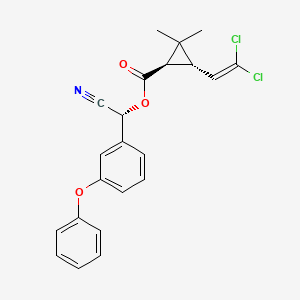

| 94535-50-9 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

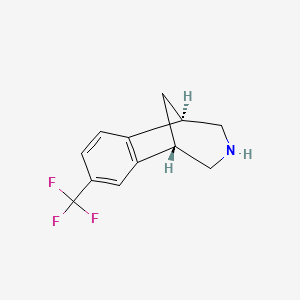

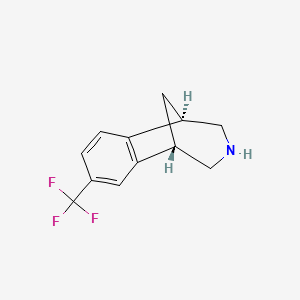

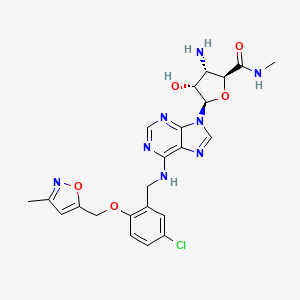

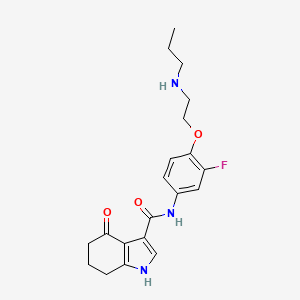

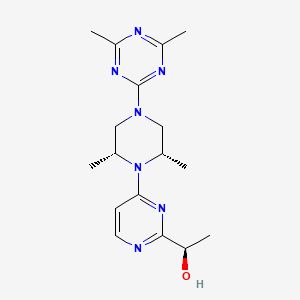

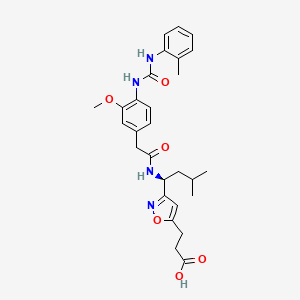

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)

![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)

![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)